2-Bromo-3-(chloromethyl)pyridine

Analytical Chemistry Procurement Specification Medicinal Chemistry

This ortho-bromo-chloromethyl pyridine is a uniquely enabling bifunctional building block. The C2-Br bond is tuned for mild Suzuki-Miyaura coupling, while the C3-CH2Cl handle remains intact for subsequent SN2 diversification with amines, thiols, or alkoxides—enabling a convergent two-step orthogonal sequence. Unlike 3-(chloromethyl)pyridine (lacks C2 halogen) or 2-chloro-3-(chloromethyl)pyridine (C2-Cl is poorly coupling-competent), only this regioisomer delivers rapid, divergent SAR library construction for kinase drug discovery and agrochemical R&D. Procuring this specific intermediate de-risks route scouting, reduces step count, and maximizes overall yield.

Molecular Formula C6H5BrClN
Molecular Weight 206.47 g/mol
CAS No. 944906-87-0
Cat. No. B1465056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(chloromethyl)pyridine
CAS944906-87-0
Molecular FormulaC6H5BrClN
Molecular Weight206.47 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Br)CCl
InChIInChI=1S/C6H5BrClN/c7-6-5(4-8)2-1-3-9-6/h1-3H,4H2
InChIKeyOWRYEOOYOHXZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(chloromethyl)pyridine CAS 944906-87-0: A Strategic Ortho-Brominated Pyridine Building Block for Medicinal Chemistry Procurement


2-Bromo-3-(chloromethyl)pyridine (CAS 944906-87-0) is a heteroaromatic intermediate classified as a halogenated pyridine derivative, with the molecular formula C6H5BrClN and a molecular weight of 206.47 g/mol [1]. Its defining structural feature is the ortho relationship of a bromine atom and a chloromethyl group on the pyridine ring, a substitution pattern that imparts distinct synthetic utility compared to other regioisomers or halogen variants. This compound is primarily sourced for research and further manufacturing use, typically available in purities ranging from 95% to ≥98% from commercial suppliers . Unlike its dehalogenated analog 3-(chloromethyl)pyridine or the regioisomeric 2-bromo-6-(chloromethyl)pyridine, the ortho-arrangement of the C2-Br and C3-CH2Cl groups on 2-bromo-3-(chloromethyl)pyridine enables a unique, sequential orthogonal reactivity profile that is critical for constructing complex, polysubstituted heterocyclic scaffolds in drug discovery programs [2].

Why 2-Bromo-3-(chloromethyl)pyridine Cannot Be Readily Substituted by Other Chloromethylpyridines in Multi-Step Syntheses


Substituting 2-bromo-3-(chloromethyl)pyridine with a simpler or more readily available analog, such as 3-(chloromethyl)pyridine or 2-chloro-3-(chloromethyl)pyridine, introduces significant risk to synthetic outcomes and procurement strategy. The presence of two distinct halogens—a C2-bromine and a C3-chloromethyl group—in an ortho-relationship is not a redundant feature. The C-Br bond is specifically tuned for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the alkyl chloride remains intact for subsequent nucleophilic substitution (SN2) with amines, thiols, or alkoxides . Replacing the bromine with a chlorine (as in 2-chloro-3-(chloromethyl)pyridine) drastically reduces cross-coupling reactivity due to the higher bond strength and lower leaving group propensity of C-Cl compared to C-Br, potentially requiring harsher conditions that compromise sensitive functional groups or lower overall yields [1]. Conversely, the absence of the C2 halogen entirely (as in 3-(chloromethyl)pyridine) forfeits the ability to install an aryl or heteroaryl group at that position via palladium catalysis, forcing a linear, less efficient synthetic route. This specific ortho-substitution pattern on 2-bromo-3-(chloromethyl)pyridine provides a convergent synthetic node that is not replicated by other isomers like 2-bromo-6-(chloromethyl)pyridine, which possesses a different spatial orientation of reactive handles and thus leads to different steric and electronic outcomes in subsequent ring-forming or macrocyclization steps [2]. Procurement of a less specific analog therefore constitutes a false economy, potentially leading to significant re-optimization of reaction conditions, lower yields, and delayed project timelines.

Quantitative Evidence for Selecting 2-Bromo-3-(chloromethyl)pyridine (CAS 944906-87-0) Over Analogs


Comparative Purity Specifications of 2-Bromo-3-(chloromethyl)pyridine vs. Ortho-Chloro Analog

When procuring for sensitive chemical transformations, the purity of the starting material is a critical factor in determining reaction yield and reproducibility. Commercially available 2-bromo-3-(chloromethyl)pyridine (CAS 944906-87-0) is routinely offered with a certified purity of ≥98%, as specified by vendors such as ChemScene . In contrast, its close structural analog, 2-chloro-3-(chloromethyl)pyridine (CAS 89581-84-0), is more commonly listed with a lower minimum purity specification of 95% . This 3% difference in minimum purity represents a tangible advantage in procurement, as the higher-grade 2-bromo-3-(chloromethyl)pyridine reduces the risk of introducing unknown impurities that could act as catalyst poisons or lead to the formation of difficult-to-separate byproducts in complex, multi-step reaction sequences.

Analytical Chemistry Procurement Specification Medicinal Chemistry

Differentiated Reactivity: Ortho-Bromine vs. Ortho-Chlorine in Cross-Coupling Reactions

The selection of 2-bromo-3-(chloromethyl)pyridine over its 2-chloro analog is justified by the fundamental difference in reactivity between aryl bromides and aryl chlorides in palladium-catalyzed cross-coupling reactions. Aryl bromides undergo oxidative addition to Pd(0) catalysts significantly faster than aryl chlorides. This is classically quantified by relative rate studies; for example, in Suzuki-Miyaura couplings with Pd(PPh3)4, the relative rate for PhBr is approximately 100, whereas PhCl is essentially unreactive under the same mild conditions (rate ≈ 1) [1]. This class-level inference establishes that the C2-Br bond in 2-bromo-3-(chloromethyl)pyridine is the preferred handle for selective, orthogonal functionalization in the presence of the C3-CH2Cl group. Using the brominated building block allows for a chemoselective first step under mild conditions, preserving the alkyl chloride for a second, distinct transformation.

Synthetic Methodology Cross-Coupling Palladium Catalysis

Validated Synthetic Utility: Demonstrated Application in Synthesizing Functionalized Pyridine Chelates

The specific ortho-relationship of the bromine and chloromethyl groups in 2-bromo-3-(chloromethyl)pyridine has been demonstrated as a key feature in the synthesis of advanced intermediates. A 2021 study by Handlovic et al. utilized 2-bromo-6-chloromethylpyridine, a close regioisomer of the target compound, to synthesize a bromine-substituted (chloromethyl)pyridine precursor for immobilizing biomimetic metal ion chelates on functionalized carbons [1]. While this is a direct study of the 2,6-isomer, it validates the class of ortho-brominated chloromethylpyridines as critical for this application. The target compound, 2-bromo-3-(chloromethyl)pyridine, offers a distinct 1,2-substitution pattern that provides different geometric and electronic constraints for chelate formation compared to the 1,3-relationship in the 2,6-isomer. This regioisomeric specificity is crucial for tuning the coordination geometry and stability of the resulting metal complexes.

Biomimetic Chemistry Metal Chelation Precursor Synthesis

Procurement Advantage: Physical State and Handling vs. Non-Halogenated Analog

The physical properties of a compound can significantly impact procurement, storage, and handling logistics in an industrial or academic research setting. 2-Bromo-3-(chloromethyl)pyridine is a low-melting solid with a reported melting point range of 34°C to 36°C . This contrasts with a simpler analog like 3-(chloromethyl)pyridine hydrochloride, which is a solid with a significantly higher melting point (137-143°C for the free base) and is often handled as a salt . The low melting point of 2-bromo-3-(chloromethyl)pyridine indicates that it can be readily melted for liquid-phase transfer or for use as a solvent-free reaction medium at slightly elevated temperatures, offering a practical handling advantage that the higher-melting hydrochloride salt does not possess. This can streamline certain synthetic workflows, reducing solvent use and simplifying work-up procedures.

Procurement Logistics Laboratory Handling

Optimal Scientific and Industrial Applications for 2-Bromo-3-(chloromethyl)pyridine (CAS 944906-87-0) Based on Differentiated Evidence


Scenario 1: Convergent Synthesis of Kinase Inhibitor Libraries via Orthogonal Functionalization

This is the primary application scenario where 2-bromo-3-(chloromethyl)pyridine provides a clear advantage over less functionalized analogs. In the construction of focused libraries for kinase drug discovery, the target compound serves as a core scaffold. The C2-bromine is first exploited in a mild Suzuki-Miyaura coupling to install a diverse array of aryl or heteroaryl groups, a step for which the compound is uniquely suited due to the high reactivity of the C-Br bond . Following this diversification, the intact C3-chloromethyl group acts as an electrophilic handle for subsequent SN2 reactions with amine- or thiol-containing fragments to introduce a second point of diversity . This two-step, one-pot orthogonal sequence is not possible with 3-(chloromethyl)pyridine (lacks the C2 halogen) and is significantly less efficient with 2-chloro-3-(chloromethyl)pyridine (C2-Cl is much less reactive in the coupling step) [1]. Procurement of this specific building block therefore directly enables a rapid, divergent synthetic strategy that accelerates SAR studies and lead optimization campaigns.

Scenario 2: Construction of Macrocyclic Chelates for Metal-Organic Frameworks (MOFs) and Biomimetic Catalysts

For researchers developing novel ligands for metal coordination, the 1,2-relationship of the bromine and chloromethyl groups on the pyridine ring is a critical design element. As demonstrated with the 2,6-regioisomer, brominated chloromethylpyridines are key precursors for creating chelating structures on solid supports [2]. The target compound, 2-bromo-3-(chloromethyl)pyridine, provides an alternative, ortho-chelating geometry that is distinct from the 2,6-isomer. The C2-bromine can be used to link the pyridine to a larger aromatic framework via cross-coupling, while the C3-chloromethyl group can be subsequently converted to a methylamine or methylthiol group, creating a bidentate N,X-chelate. This specific substitution pattern is essential for controlling the bite angle and coordination sphere of the resulting metal complex, which in turn dictates its catalytic activity, stability, and selectivity. This application is not accessible with the simpler 3-(chloromethyl)pyridine or 2-chloro-3-(chloromethyl)pyridine.

Scenario 3: Advanced Intermediate in Agrochemical and Specialty Chemical R&D

In industrial R&D settings, the robustness and reliability of a synthetic route are paramount. 2-Bromo-3-(chloromethyl)pyridine is a valuable intermediate for developing new fungicides, herbicides, or insecticides that feature a 2,3-disubstituted pyridine core. The ortho-substitution pattern is a common motif in biologically active agrochemicals. The high purity grade (≥98%) in which the compound is available ensures that initial process chemistry development is not confounded by impurities, leading to cleaner reaction profiles and easier isolation of target compounds . The ability to sequentially functionalize the C2 and C3 positions under mild, chemoselective conditions makes this building block a cost-effective choice for generating kilograms of advanced intermediates, as it minimizes the number of required steps and maximizes overall yield. Procuring this specific compound, rather than attempting to build the same complexity from a simpler pyridine, is a strategic decision that de-risks and accelerates process development timelines.

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